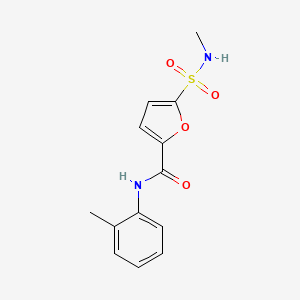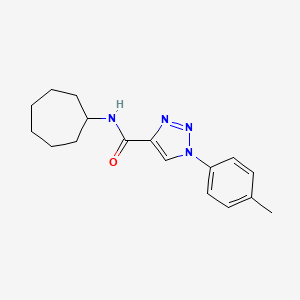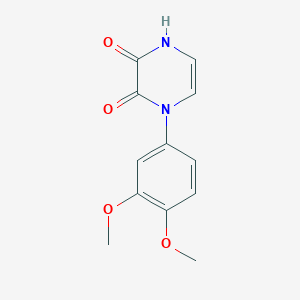
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as 4-CMC, is a synthetic molecule that is used in a variety of scientific research applications. It is an organic compound, and is an analog of the well-known compound 4-methylphenylpiperazine (mCPP), which is an agonist of the 5-HT2A serotonin receptor. 4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body.
Applications De Recherche Scientifique
4-CMC has been studied extensively in the laboratory, and is a useful tool for scientists to study the effects of serotonin in the body. It has been used to study the effects of serotonin on the central nervous system, as well as to study the effects of serotonin on behavior. Additionally, it has been used to study the effects of serotonin on various mental disorders, such as depression, anxiety, and bipolar disorder. It has also been used to study the effects of serotonin on learning and memory.
Mécanisme D'action
4-CMC works by binding to the 5-HT2A serotonin receptor, which is located in the brain. When the compound binds to the receptor, it activates the receptor, which in turn triggers a cascade of biochemical reactions in the body. These reactions lead to the release of neurotransmitters, such as serotonin, which can influence mood, behavior, and cognition.
Biochemical and Physiological Effects
4-CMC has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in the brain. It has also been shown to increase levels of the neuropeptide oxytocin, which is involved in social bonding and emotion regulation. Additionally, 4-CMC has been shown to have an antidepressant effect in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
4-CMC has several advantages for laboratory experiments. It is a relatively stable compound, and is easy to synthesize in the laboratory. Additionally, it is a potent agonist of the 5-HT2A serotonin receptor, which makes it a useful tool for studying the effects of serotonin on the brain. However, 4-CMC also has some limitations. It is a synthetic compound, which means that there is a risk of toxicity when it is used in laboratory experiments. Additionally, it is not approved for human use, which means that it cannot be used to study the effects of serotonin in humans.
Orientations Futures
There are a variety of potential future directions for research on 4-CMC. One potential direction is to study the effects of 4-CMC on various mental disorders, such as depression, anxiety, and bipolar disorder. Additionally, 4-CMC could be studied to determine its potential as a therapeutic agent for these disorders. Another potential direction is to study the effects of 4-CMC on learning and memory. Additionally, 4-CMC could be studied to determine its potential as a nootropic agent. Finally, 4-CMC could be studied to determine its potential as a drug for the treatment of addiction.
Méthodes De Synthèse
4-CMC can be synthesized in a variety of ways, including through a reaction between 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide and 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane. This reaction yields the desired compound in approximately 80% yield. Other synthesis methods include the reaction of 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide with 4-methylphenylmagnesium bromide in anhydrous dimethoxyethane, and the reaction of 4-methylphenylmagnesium bromide with 1-cyclopropyl-4-methyl-1H-1,2,3-triazole-4-carboxamide in anhydrous dimethoxyethane.
Propriétés
IUPAC Name |
N-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-2-6-11(7-3-9)17-8-12(15-16-17)13(18)14-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCERBMPZOTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)



![1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418566.png)
![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)
![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)


![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)